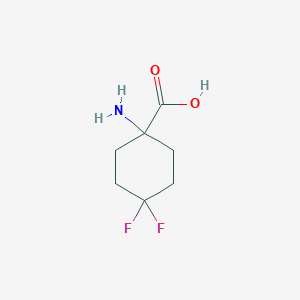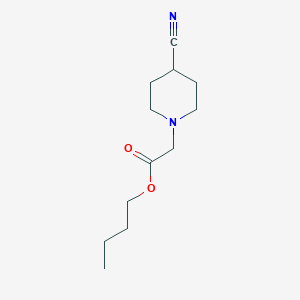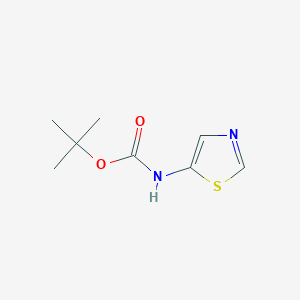
5-(Boc-Amino)thiazol
Übersicht
Beschreibung
5-(Boc-amino)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the thiazole ring. This protecting group is commonly used in organic synthesis to prevent the amino group from reacting under certain conditions, allowing for selective reactions to occur at other sites on the molecule.
Wissenschaftliche Forschungsanwendungen
5-(Boc-amino)thiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: 5-(Boc-amino)thiazole derivatives have shown potential as therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
Target of Action
5-(Boc-amino)thiazole is a derivative of the 2-aminothiazole scaffold, which has been identified as a promising scaffold in medicinal chemistry and drug discovery research . This compound has been found to interact with a wide range of targets, including various human cancerous cell lines , phosphodiesterase type 5 (PDE5) regulators , and COX-1/COX-2 inhibitors .
Mode of Action
The interaction of 5-(Boc-amino)thiazole with its targets results in a variety of changes. For instance, when interacting with cancerous cell lines, it exhibits potent and selective nanomolar inhibitory activity . As a PDE5 regulator, it can either inhibit or enhance PDE5 activity . When acting as a COX-1/COX-2 inhibitor, it can inhibit the activity of these enzymes .
Biochemical Pathways
The biochemical pathways affected by 5-(Boc-amino)thiazole are diverse, depending on the specific target. For example, when acting on cancerous cell lines, it may affect pathways related to cell proliferation and survival . As a PDE5 regulator, it can influence the cGMP pathway, which plays a crucial role in various physiological processes . When acting as a COX-1/COX-2 inhibitor, it can affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
Thiazoles in general are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of 5-(Boc-amino)thiazole.
Result of Action
The molecular and cellular effects of 5-(Boc-amino)thiazole’s action are diverse and depend on the specific target. For instance, when acting on cancerous cell lines, it can inhibit cell proliferation and induce cell death . As a PDE5 regulator, it can either enhance or inhibit the activity of this enzyme, potentially influencing processes such as smooth muscle relaxation . As a COX-1/COX-2 inhibitor, it can reduce the production of prostaglandins, potentially alleviating inflammation and pain .
Biochemische Analyse
Biochemical Properties
5-(Boc-amino)thiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound interacts with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, 5-(Boc-amino)thiazole has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, the compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein conformation and function .
Cellular Effects
The effects of 5-(Boc-amino)thiazole on cellular processes are diverse and depend on the specific cell type and context. In general, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-(Boc-amino)thiazole has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. This modulation can lead to changes in gene expression patterns and alterations in cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-(Boc-amino)thiazole exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 5-(Boc-amino)thiazole can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Boc-amino)thiazole can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that 5-(Boc-amino)thiazole can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 5-(Boc-amino)thiazole in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular signaling pathways. At higher doses, 5-(Boc-amino)thiazole can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
5-(Boc-amino)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity. These metabolic processes can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 5-(Boc-amino)thiazole is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. These interactions can affect the localization and accumulation of 5-(Boc-amino)thiazole, influencing its biological activity and function .
Subcellular Localization
The subcellular localization of 5-(Boc-amino)thiazole is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-(Boc-amino)thiazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Boc-amino)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through various methods, including the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Boc Protecting Group: The amino group on the thiazole ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and results in the formation of the Boc-protected amino group.
Industrial Production Methods
Industrial production of 5-(Boc-amino)thiazole follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Boc-amino)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like lithium aluminum hydride can reduce the thiazole ring.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amino group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can introduce various functional groups onto the thiazole ring, while deprotection reactions yield the free amino-thiazole compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(Boc-amino)thiazole include other thiazole derivatives such as:
2-Aminothiazole: A simpler thiazole derivative without the Boc protecting group, commonly used in medicinal chemistry.
4-Aminothiazole: Another thiazole derivative with the amino group in a different position on the ring.
Benzothiazole: A fused ring system containing both benzene and thiazole rings, with diverse biological activities.
Uniqueness
5-(Boc-amino)thiazole is unique due to the presence of the Boc protecting group, which allows for selective reactions and increased stability
Eigenschaften
IUPAC Name |
tert-butyl N-(1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-9-5-13-6/h4-5H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBWDCMWXFIZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700601 | |
| Record name | tert-Butyl 1,3-thiazol-5-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942631-50-7 | |
| Record name | tert-Butyl 1,3-thiazol-5-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1373062.png)
![{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1373063.png)
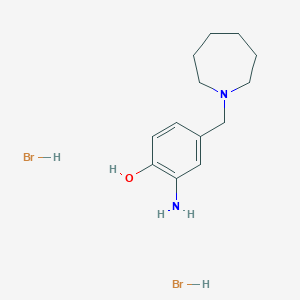

![1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B1373067.png)
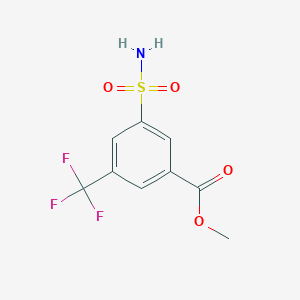
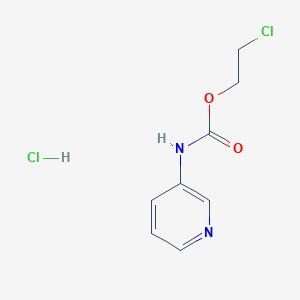

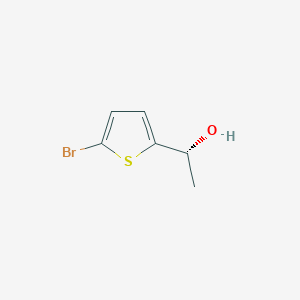
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)
